molecular formula C21H24BrN3O4S B7710968 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide

Cat. No. B7710968
M. Wt: 494.4 g/mol
InChI Key: HNHISXIZIILDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CBBSA and has been synthesized using various methods.

Scientific Research Applications

CBBSA has shown promising results in scientific research for its potential applications in the treatment of various diseases. It has been found to have antibacterial, antifungal, and anticancer properties. CBBSA has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown significant antibacterial activity. It has also been found to inhibit the growth of various fungi, including Candida albicans. In addition, CBBSA has been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown significant anticancer activity.

Mechanism of Action

The mechanism of action of CBBSA is not fully understood. However, it is believed to inhibit the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. CBBSA has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CBBSA has been found to have minimal toxicity and has shown no significant adverse effects on biochemical and physiological parameters in animal studies. It has been found to be well-tolerated and safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

CBBSA has several advantages for use in laboratory experiments. It is easy to synthesize and has shown significant activity against various bacterial, fungal, and cancer cell lines. However, CBBSA has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for research on CBBSA. Further studies are needed to understand its mechanism of action and to determine its efficacy and safety in humans. In addition, CBBSA can be modified to improve its activity and selectivity against specific bacterial, fungal, and cancer cell lines. Furthermore, CBBSA can be used in combination with other drugs to enhance its activity and reduce the risk of drug resistance. Overall, CBBSA has significant potential for use in the treatment of various diseases and warrants further research.

Synthesis Methods

The synthesis of CBBSA involves the reaction of N-cyclohexyl-4-bromobenzenesulfonamide with ethyl acetate in the presence of a base. The reaction takes place at room temperature and yields CBBSA as a white solid. The purity of the compound can be improved by recrystallization.

properties

IUPAC Name

4-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4S/c22-16-8-12-19(13-9-16)30(28,29)25(18-4-2-1-3-5-18)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h6-13,18H,1-5,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHISXIZIILDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.